molecular formula C9H18ClNO2 B1430968 trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hcl CAS No. 1820575-33-4

trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hcl

Cat. No.: B1430968
CAS No.: 1820575-33-4
M. Wt: 207.7 g/mol
InChI Key: RYXMLBMOIIGANC-WLYNEOFISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .

Biological Activity

Trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride (CAS No. 1212199-03-5) is a chiral compound with significant implications in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula: C9H17NO2
  • Molecular Weight: 171.24 g/mol
  • CAS Number: 1212199-03-5

The biological activity of trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester HCl is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Key Mechanisms:

  • Enzyme Interaction: The compound has been shown to influence enzyme kinetics, particularly in metabolic pathways related to neurological functions.
  • Receptor Modulation: It may act as a ligand for certain receptors, affecting signaling pathways associated with neurotransmission.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Neuroprotective Effects

Studies have highlighted its potential neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems suggests a role in enhancing cognitive function and reducing neuroinflammation.

Antioxidant Activity

The compound has demonstrated antioxidant properties, which can protect cells from oxidative stress, a contributing factor in many chronic diseases. This activity is crucial in developing therapeutic agents aimed at mitigating cellular damage.

Applications in Research

This compound is utilized in various research domains:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing drugs targeting neurological disorders.
  • Organic Synthesis: The compound is employed to create complex molecules and explore new chemical pathways.
  • Chiral Catalyst Research: Its chiral properties are valuable in asymmetric synthesis studies.
  • Biochemical Applications: It is used in assays to study enzyme interactions and metabolic pathways.

Case Studies

  • Neuroprotective Study:
    • A study evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and enhanced cell viability compared to control groups.
  • Enzyme Kinetics:
    • Research involving the compound's interaction with specific enzymes revealed altered kinetic parameters, suggesting potential applications in drug design targeting metabolic enzymes involved in neurological pathways.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
4-Isopropylpyrrolidine-3-carboxylic acidModerate neuroprotective effectsLacks methyl ester functionality
Methyl 4-isopropylpyrrolidine-3-carboxylateLimited application in pharmaceutical synthesisLess potent than the hydrochloride form
4-Isopropylpyrrolidine-3-carboxylic acid ethyl esterSimilar but less effective in enzyme interactionEthyl group alters lipophilicity

Properties

IUPAC Name

methyl (3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-6(2)7-4-10-5-8(7)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H/t7-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXMLBMOIIGANC-WLYNEOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCC1C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CNC[C@@H]1C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hcl
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trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hcl
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trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hcl
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trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hcl
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trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hcl
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trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hcl

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